molecular formula C22H20N4O2S B11094621 4-methyl-N-{3-[(4-methylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide

4-methyl-N-{3-[(4-methylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide

Cat. No.: B11094621
M. Wt: 404.5 g/mol
InChI Key: HWGHWXQYBKHVPJ-UHFFFAOYSA-N
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Description

4-METHYL-N-[3-(4-TOLUIDINO)-2-QUINOXALINYL]-1-BENZENESULFONAMIDE is a complex organic compound with the molecular formula C22H20N4O2S. It is known for its unique chemical structure, which includes a quinoxaline ring system, a toluidine moiety, and a benzenesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-[3-(4-TOLUIDINO)-2-QUINOXALINYL]-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the quinoxaline ring system. One common method involves the condensation of o-phenylenediamine with a diketone to form the quinoxaline core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and reaction time. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-[3-(4-TOLUIDINO)-2-QUINOXALINYL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines .

Scientific Research Applications

4-METHYL-N-[3-(4-TOLUIDINO)-2-QUINOXALINYL]-1-BENZENESULFONAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-METHYL-N-[3-(4-TOLUIDINO)-2-QUINOXALINYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The quinoxaline ring system is known to interact with DNA and proteins, potentially leading to the inhibition of key biological processes. The toluidine and benzenesulfonamide groups may also contribute to its overall biological activity by enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHYL-N-[3-(4-TOLUIDINO)-2-QUINOXALINYL]-1-BENZENESULFONAMIDE stands out due to its unique combination of a quinoxaline ring, toluidine moiety, and benzenesulfonamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C22H20N4O2S

Molecular Weight

404.5 g/mol

IUPAC Name

4-methyl-N-[3-(4-methylanilino)quinoxalin-2-yl]benzenesulfonamide

InChI

InChI=1S/C22H20N4O2S/c1-15-7-11-17(12-8-15)23-21-22(25-20-6-4-3-5-19(20)24-21)26-29(27,28)18-13-9-16(2)10-14-18/h3-14H,1-2H3,(H,23,24)(H,25,26)

InChI Key

HWGHWXQYBKHVPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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